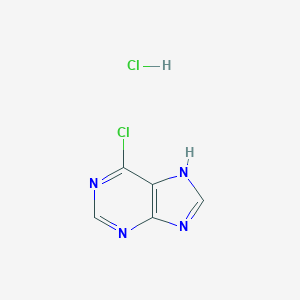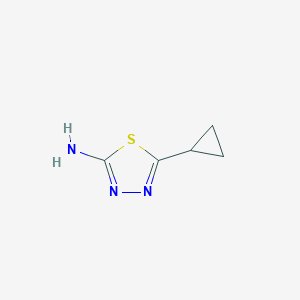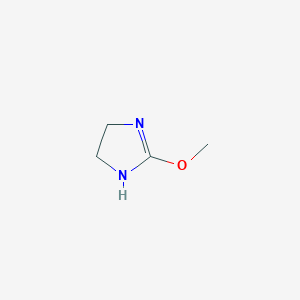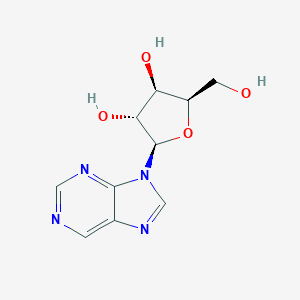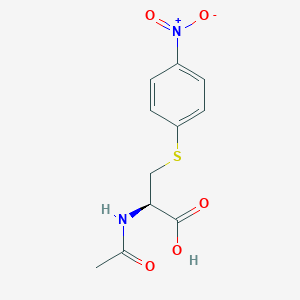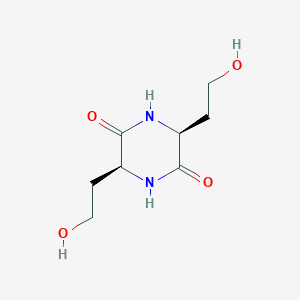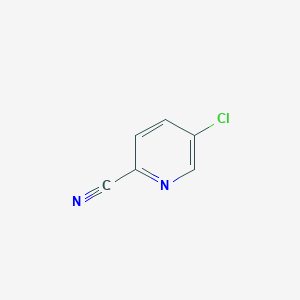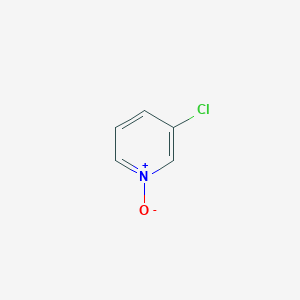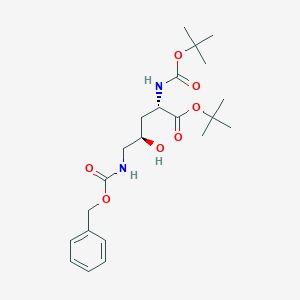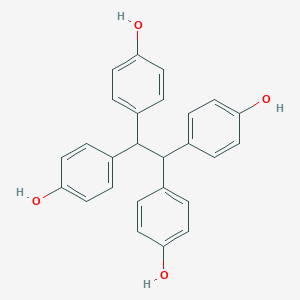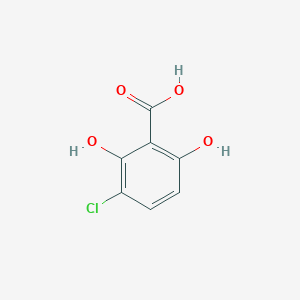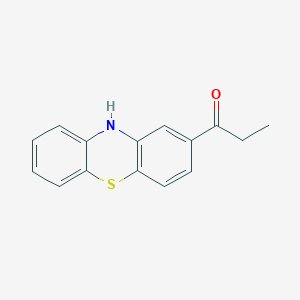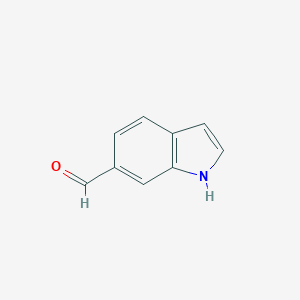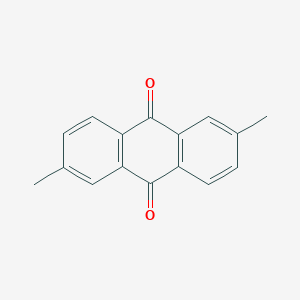
2,6-Dimethylanthraquinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-Dimethylanthraquinone typically involves the Diels-Alder addition of isoprene to 1,4-benzoquinone, followed by oxidation and reduction processes. This method provides access to 2,6-dimethylanthracene, an important intermediate for producing functional and special anthracene-based polymers. The synthesis route is notable for its efficiency in producing isomer mixtures of 2,6-and 2,7-dimethylanthracene, which can be separated by recrystallization based on their different solubility in solvents like chloroform (Yang Wen-jun, 2008).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylanthraquinone is characterized by the presence of two methyl groups at the 2nd and 6th positions of the anthraquinone structure. This substitution pattern significantly influences the compound's physical and chemical properties. The crystal structure of 2,6-dimethyl-1,4-benzoquinone, for instance, has been analyzed, providing insights into the bond lengths and comparison with other quinones (D. Rabinovich & G. Schmidt, 1967).
Chemical Reactions and Properties
2,6-Dimethylanthraquinone undergoes various chemical reactions, including bromination and bromomethylation, showcasing its reactivity and versatility as a chemical intermediate. The compound's ability to form oligomers by reacting with strong bases highlights its potential in polymer chemistry. These oligomers, linked by ethylene or ethane units, demonstrate the compound's role in new types of step-growth polymerization (I. Goodbody, Abderrazak Ben-Haida, & P. Hodge, 2008).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : 2,6-Dimethylanthraquinone is a key intermediate in the synthesis of functional and special anthracene-based polymers, contributing to advancements in polymer chemistry (Yang Wen-jun, 2008).
Antimicrobial and Anti-obesity Properties : Analogues of 2,6-Dimethylanthraquinone, such as 2,6-dimethoxy-1,4-benzoquinone, have shown potential in suppressing adipogenesis for anti-obesity effects and exhibit antimicrobial activities against food-borne bacteria, useful for food preservation (H. Son et al., 2018); (Jun-Hwan Park et al., 2014).
Chemical Transformation Studies : Research has explored the photochemical transformation of related compounds like 2,6-dimethylphenol into 2,6-dimethylbenzoquinone, shedding light on chemical processes relevant in environmental sciences (P. Mazellier et al., 1998).
Drug Metabolism and Toxicology : Studies have examined how related compounds like 2,6-dimethylnaphthalene are metabolized in liver microsomes, informing our understanding of drug metabolism and toxicology (Z. Shamsuddin et al., 1986).
Biodegradation and Environmental Remediation : Research on the biodegradation of compounds like 2,6-dimethylphenol by microorganisms like Mycobacterium neoaurum suggests potential applications in environmental remediation (Junbin Ji et al., 2019).
Chemotherapeutic Potential : Some studies have investigated the anticancer effects of related compounds, opening pathways for developing novel chemotherapeutic agents (Xiaomeng Xie et al., 2021).
Safety And Hazards
When handling 2,6-Dimethylanthraquinone, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
2,6-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQLIJAFGKWFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323935 | |
| Record name | 2,6-Dimethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylanthraquinone | |
CAS RN |
3837-38-5 | |
| Record name | 3837-38-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



